molecular formula C12H18O3 B14509553 10-Oxocycloundec-2-ene-1-carboxylic acid CAS No. 63165-85-5

10-Oxocycloundec-2-ene-1-carboxylic acid

Cat. No.: B14509553
CAS No.: 63165-85-5
M. Wt: 210.27 g/mol
InChI Key: WHWNSDILDOVGNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Oxocycloundec-2-ene-1-carboxylic acid is an organic compound with the molecular formula C12H18O3. It is a member of the carboxylic acid family, characterized by the presence of a carboxyl group (-COOH). This compound is notable for its unique structure, which includes a cycloundecene ring with a ketone and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Oxocycloundec-2-ene-1-carboxylic acid typically involves the oxidation of cycloundecene derivatives. One common method is the oxidation of cycloundecene using potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions to introduce the ketone and carboxylic acid functionalities .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

10-Oxocycloundec-2-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-Oxocycloundec-2-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 10-Oxocycloundec-2-ene-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their function. The ketone group can participate in nucleophilic addition reactions, further influencing biological pathways .

Properties

CAS No.

63165-85-5

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

10-oxocycloundec-2-ene-1-carboxylic acid

InChI

InChI=1S/C12H18O3/c13-11-8-6-4-2-1-3-5-7-10(9-11)12(14)15/h5,7,10H,1-4,6,8-9H2,(H,14,15)

InChI Key

WHWNSDILDOVGNE-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=O)CC(C=CCC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.